

An In-Depth Technical Guide to Benzofuran-7-carbonitrile (CAS: 52951-09-4)

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Compound of Interest

Compound Name: Benzofuran-7-carbonitrile

Cat. No.: B2455239

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.^[1] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities.^{[2][3]} The benzofuran core is found in clinically approved drugs such as the antiarrhythmic agent amiodarone and the nonselective β -adrenoceptor antagonist bufuralol.^[4] The diverse pharmacological profile of benzofuran derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this heterocyclic system a focal point for drug discovery and development.^{[5][6][7]} This guide provides a comprehensive technical overview of a specific, functionalized derivative, **Benzofuran-7-carbonitrile**, focusing on its synthesis, chemical properties, and potential as a key building block in the creation of novel therapeutic agents.

Physicochemical Properties and Spectral Data

A thorough understanding of a molecule's physical and chemical characteristics is foundational to its application in research and development. This section details the key properties and spectral data for **Benzofuran-7-carbonitrile**.

Table 1: Physicochemical Properties of Benzofuran-7-carbonitrile

Property	Value	Source
CAS Number	52951-09-4	[8]
Molecular Formula	C ₉ H ₅ NO	[9]
Molecular Weight	143.14 g/mol	[9]
IUPAC Name	1-benzofuran-7-carbonitrile	[9]
InChI Key	HAICRZPDDBKXPQ-UHFFFAOYSA-N	[9]

Spectral Analysis

Spectral data provides a fingerprint of a molecule, confirming its identity and purity. While specific spectra for **Benzofuran-7-carbonitrile** are not readily available in the public domain, this section outlines the expected characteristic signals based on the analysis of the parent benzofuran structure and related derivatives. Researchers can obtain specific data from commercial suppliers.[10]

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and benzene rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the heteroaromatic system. Coupling constants (J) will reveal the connectivity between adjacent protons.[11][12]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the nitrile group ($C\equiv N$) will appear in a characteristic downfield region. The chemical shifts of the aromatic carbons will also be influenced by the nitrile substituent.[13][14][15]
- Infrared (IR) Spectroscopy:** The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected in the region of 2220-2260 cm^{-1} corresponding to the $C\equiv N$ stretching vibration of the nitrile group.[16][17] Characteristic peaks for the aromatic C-H and C=C stretching vibrations will also be present.

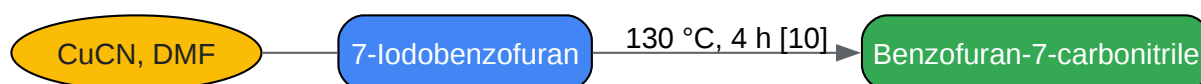
4. Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the benzofuran ring system, with losses of neutral molecules such as CO and HCN being plausible.[4][6][7][8]

Synthesis and Reactivity

The synthesis of **Benzofuran-7-carbonitrile** can be achieved through established methods for the formation of the benzofuran ring followed by the introduction of the nitrile functionality. A key transformation is the cyanation of an appropriate precursor, such as an aryl halide.

Synthesis of Benzofuran-7-carbonitrile via Rosenmund-von Braun Reaction

A plausible and documented synthetic route to **Benzofuran-7-carbonitrile** involves the cyanation of 7-iodobenzofuran. This transformation is a variation of the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent.[18]



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*Synthesis of **Benzofuran-7-carbonitrile**.*

Experimental Protocol: Cyanation of 7-Iodobenzofuran

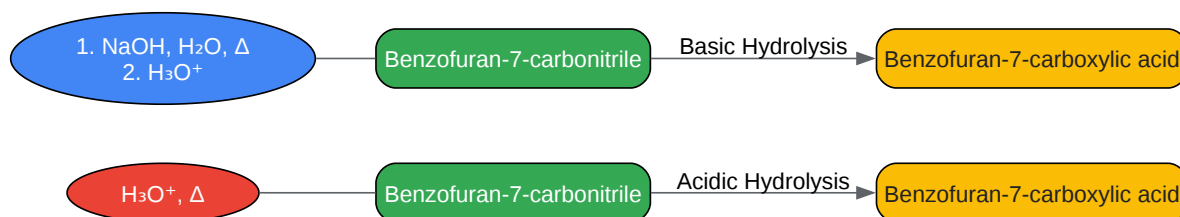
This protocol is a generalized procedure based on the Rosenmund-von Braun reaction and related copper-mediated cyanations.[18][19][20][21][22] Researchers should optimize conditions for this specific substrate.

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-iodobenzofuran (1.0 eq) and copper(I) cyanide (1.2-2.0 eq).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration.

- Reaction Conditions: Heat the reaction mixture to 130 °C and stir for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
- Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure **Benzofuran-7-carbonitrile**.

Reactivity of the Nitrile Group: Hydrolysis to Carboxylic Acid

The nitrile group of **Benzofuran-7-carbonitrile** is a versatile functional handle that can be converted into other valuable functionalities. A common and important transformation is the hydrolysis of the nitrile to a carboxylic acid, yielding Benzofuran-7-carboxylic acid. This reaction can be performed under either acidic or basic conditions.[23]



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*Hydrolysis of **Benzofuran-7-carbonitrile**.*

Experimental Protocol: Basic Hydrolysis to Benzofuran-7-carboxylic acid

This protocol is adapted from a similar hydrolysis of a methyl benzofuran-7-carboxylate and general procedures for nitrile hydrolysis.[10][24][25]

- **Reaction Setup:** In a round-bottom flask, dissolve **Benzofuran-7-carbonitrile** (1.0 eq) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10%).
- **Reaction Conditions:** Stir the mixture at room temperature for several hours or heat under reflux until the reaction is complete (monitored by TLC).
- **Work-up:** After completion, remove the methanol under reduced pressure. Dilute the residue with water.
- **Acidification:** Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 10% hydrochloric acid) until a precipitate forms.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain Benzofuran-7-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the design of new therapeutic agents due to its ability to interact with a wide range of biological targets.^[23] The introduction of a nitrile group at the 7-position of the benzofuran ring system provides a key building block for further molecular elaboration, making **Benzofuran-7-carbonitrile** a valuable intermediate in drug discovery programs.^[26]

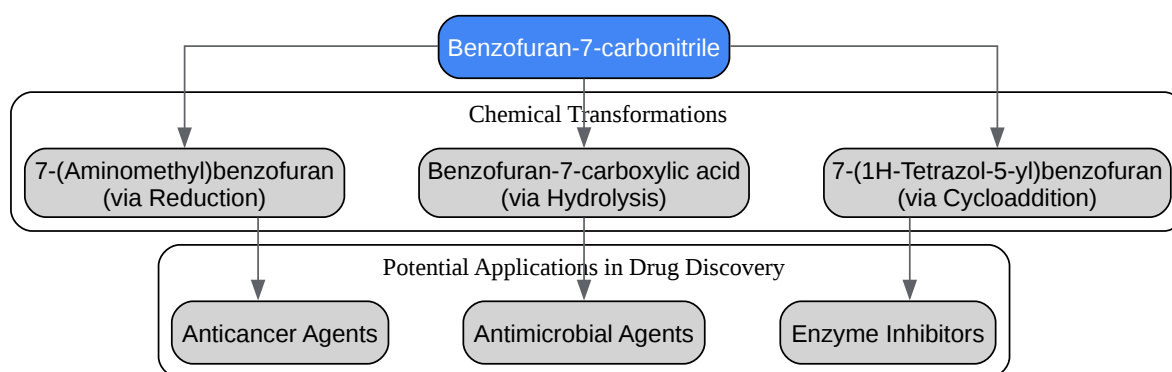
As a Precursor to Bioactive Molecules

The nitrile functionality can be transformed into various other groups, such as amines, amides, and tetrazoles, which are common pharmacophores in drug molecules. For instance, the reduction of the nitrile group would yield 7-(aminomethyl)benzofuran, a primary amine that can be further derivatized to explore structure-activity relationships (SAR).

Potential Pharmacological Activities

While specific pharmacological studies on **Benzofuran-7-carbonitrile** are not extensively reported in the public literature, derivatives of cyanobenzofuran have been investigated for their potential as anticancer agents.^[26] The benzofuran nucleus itself is associated with a broad

spectrum of activities, and the electronic properties of the cyano group can significantly influence the molecule's interaction with biological targets.[5][23]



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*Potential synthetic utility and applications of **Benzofuran-7-carbonitrile**.*

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **Benzofuran-7-carbonitrile**. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Benzofuran-7-carbonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its nitrile group allow for the creation of a diverse range of derivatives. The inherent biological potential of the benzofuran scaffold, coupled with the ability to introduce various pharmacophoric groups via the nitrile handle, makes this compound a promising starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to support researchers in their endeavors to explore the full potential of this intriguing molecule.

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